molecular formula C7H3ClN2O2 B598862 3-Chloro-5-cyanopyridine-2-carboxylic acid CAS No. 1200497-81-9

3-Chloro-5-cyanopyridine-2-carboxylic acid

Cat. No. B598862
M. Wt: 182.563
InChI Key: NHQRPMDOQOKWPU-UHFFFAOYSA-N
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Description

3-Chloro-5-cyanopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H3ClN2O2 . It has a molecular weight of 182.56 g/mol . The IUPAC name for this compound is 3-chloro-5-cyanopyridine-2-carboxylic acid .


Molecular Structure Analysis

The InChI string for 3-Chloro-5-cyanopyridine-2-carboxylic acid is InChI=1S/C7H3ClN2O2/c8-5-1-4 (2-9)3-10-6 (5)7 (11)12/h1,3H, (H,11,12) . The Canonical SMILES string is C1=C (C=NC (=C1Cl)C (=O)O)C#N .


Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 181.9883050 g/mol . The Topological Polar Surface Area is 74 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Use in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : “3-Chloro-5-cyanopyridine-2-carboxylic acid” is a compound useful in organic synthesis .
  • Methods of Application : The specific methods of application in organic synthesis are not detailed in the source .
  • Results or Outcomes : The outcomes of its use in organic synthesis are not provided in the source .

Use in Antiproliferative Activity Research

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
  • Methods of Application : The mechanisms that account for the formation of the products are discussed in the source .
  • Results or Outcomes : The pyridine derivatives 5c and 5d (IC 50 =\u20091.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Use as a Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : “3-Chloro-5-cyanopyridine-2-carboxylic acid” is used as a pharmaceutical intermediate .
  • Methods of Application : The specific methods of application as a pharmaceutical intermediate are not detailed in the sources .
  • Results or Outcomes : The outcomes of its use as a pharmaceutical intermediate are not provided in the sources .

Use in Herbicide Synthesis

  • Scientific Field : Agricultural Chemistry
  • Application Summary : “3-Chloro-5-cyanopyridine-2-carboxylic acid” is an intermediate in the synthesis of the herbicides nicosulfuron and diflufenican .
  • Methods of Application : The specific methods of application in herbicide synthesis are not detailed in the source .
  • Results or Outcomes : The outcomes of its use in herbicide synthesis are not provided in the source .

Use in the Preparation of Arylthiazolines and Arylimidazolines

  • Scientific Field : Organic Chemistry
  • Application Summary : “3-Chloro-5-cyanopyridine-2-carboxylic acid” is used in the preparation of arylthiazolines and arylimidazolines via dibromodimethylhydantoin-catalyzed condensation of aryl nitriles with ethylene diamine or aminoethanethiol .
  • Methods of Application : The specific methods of application in the preparation of arylthiazolines and arylimidazolines are not detailed in the source .
  • Results or Outcomes : The outcomes of its use in the preparation of arylthiazolines and arylimidazolines are not provided in the source .

Use in the Preparation of Arylmethylpyrrolidinylmethanols and Amine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : “3-Chloro-5-cyanopyridine-2-carboxylic acid” is used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA followed by Suzuki reaction with halides or amination with amines .
  • Methods of Application : The specific methods of application in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives are not detailed in the source .
  • Results or Outcomes : The outcomes of its use in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives are not provided in the source .

Safety And Hazards

The safety data sheet suggests using this chemical only under a chemical fume hood . Personal protective equipment/face protection should be worn and contact with skin, eyes, and clothing should be avoided . Ingestion and inhalation should also be avoided . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . The chemical is incompatible with strong oxidizing agents .

properties

IUPAC Name

3-chloro-5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQRPMDOQOKWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678884
Record name 3-Chloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-cyanopyridine-2-carboxylic acid

CAS RN

1200497-81-9
Record name 3-Chloro-5-cyanopyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200497-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-CYANOPYRIDINE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-chloro-5-cyanopicolinate (1.4 g, 3.23 mmol) in DCM (10.75 ml) was added TFA (25 ml, 323 mmol). The orange solution was stirred at RT for 1 hr. It was concentrated. Then the residue was passed through a PEAX column and the acid was eluted with 2% conc. HCl in MeOH (0.3 mL in 15 mL MeOH) to yield 3-chloro-5-cyanopicolinic acid (0.55 g, 3.01 mmol, 93% yield) as yellow solid. MS m/z=183 (M+H).
Name
tert-butyl 3-chloro-5-cyanopicolinate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10.75 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
HJM Gijsen, SA Alonso de Diego… - Journal of Medicinal …, 2018 - ACS Publications
In previous studies, the introduction of electron withdrawing groups to 1,4-oxazine BACE1 inhibitors reduced the pK a of the amidine group, resulting in compound 2 that showed …
Number of citations: 14 pubs.acs.org

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